molecular formula C9H3ClF8O B14040408 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene

Cat. No.: B14040408
M. Wt: 314.56 g/mol
InChI Key: UPRDRNAUTUVSIR-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by multiple fluorine-containing substituents. Its structure includes:

  • Two trifluoromethyl (-CF₃) groups at positions 1 and 3,
  • A chlorine atom at position 4,
  • A difluoromethoxy (-OCHF₂) group at position 2.

Properties

Molecular Formula

C9H3ClF8O

Molecular Weight

314.56 g/mol

IUPAC Name

1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H

InChI Key

UPRDRNAUTUVSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of Trifluoromethylated Aromatic Precursors

A common starting point is the synthesis of trifluoromethyl-substituted benzenes, which serve as intermediates. According to a 2016 patent (WO2016125185A2), trifluoromethoxybenzene derivatives are prepared via chlorination followed by fluorination steps:

  • Chlorination step: Aromatic substrates such as anisole or benzotrifluoride undergo radical chlorination under ultraviolet light in the presence of chlorine gas at 90-100°C. This introduces chlorine atoms selectively to form trichloromethoxybenzene intermediates.
  • Fluorination step: The trichloromethoxybenzene intermediate is treated with anhydrous hydrogen fluoride at 80°C in a stainless steel autoclave under pressure (30-35 kg/cm²) for 4-6 hours. This step replaces chlorine atoms with fluorine to yield trifluoromethoxybenzene derivatives. Hydrochloric acid is a by-product and is removed by purging with nitrogen gas and distillation to isolate the pure trifluoromethoxybenzene.

Nitration and Further Functionalization

  • The trifluoromethoxybenzene intermediate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0°C to 35°C). This produces a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%). The crude product is isolated by dichloromethane extraction and solvent evaporation.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is less commonly introduced directly but can be prepared via oxidative desulfurization-fluorination methods. A review article (Beilstein Journal, 2008) describes an elegant synthetic route:

  • Starting from dithiocarbonate or xanthogenate precursors, exposure to a large excess of hydrogen fluoride-pyridine and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin results in oxidative desulfurization and fluorination, yielding trifluoromethyl ethers in moderate to excellent yields. This method provides a route to install trifluoromethoxy and related fluorinated ether groups, which can be adapted for difluoromethoxy groups.

Cross-Coupling and Chlorination Strategies

  • Cross-coupling reactions involving palladium catalysts and aryl bromides have been employed to assemble trifluoromethylated aromatic compounds. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene can be synthesized with palladium(II) catalysts in dichloromethane at 60°C with potassium carbonate as base, followed by purification via silica gel chromatography.
  • Chlorination at specific positions on trifluoromethylated benzenes can be achieved by controlled reaction with chlorine gas or chlorinating agents under UV light or thermal conditions, allowing for selective substitution at the 4-position (para to trifluoromethyl groups).

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Yield/Notes Source
1 Radical chlorination of anisole/benzotrifluoride Chlorine gas, UV light, 90-100°C, 4-5 hours Crude trichloromethoxybenzene, ~296 g crude
2 Fluorination of trichloromethoxybenzene Anhydrous hydrogen fluoride, 80°C, 4-6 hours, 30-35 kg/cm² pressure Pure trifluoromethoxybenzene isolated by distillation
3 Nitration of trifluoromethoxybenzene Concentrated H2SO4 + HNO3, 0-35°C, 2 hours Para-nitro isomer major (~90%), isolated by DCM extraction
4 Oxidative desulfurization-fluorination Hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin Moderate to excellent yields of trifluoromethyl ethers
5 Palladium-catalyzed cross-coupling PdCl2(dppf)- CH2Cl2, K2CO3, CH2Cl2/H2O, 60°C 57% yield of 1-bromo-3,5-bis(trifluoromethyl)benzene
6 Selective chlorination Chlorine gas, UV light, controlled temperature Selective 4-chloro substitution

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^19F NMR, is extensively used to confirm the structure and purity of trifluoromethylated and difluoromethoxy aromatic compounds. For example, ^19F NMR signals for trifluoromethyl groups typically appear around -63 ppm, and difluoromethoxy groups show characteristic fluorine signals distinguishable by coupling constants.
  • Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weights consistent with the expected fluorinated aromatic products.

Chemical Reactions Analysis

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

    Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.

Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s reactivity and applications can be inferred by comparing its substituents to analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene -CF₃ (1,3), -Cl (4), -OCHF₂ (2) ~296.5* High stability, potential agrochemical use
1,3-Dichloro-2-(difluoromethyl)-4-(trifluoromethoxy)benzene -Cl (1,3), -CF₂H (2), -OCF₃ (4) 281.0 Electron-withdrawing substituents; likely lower boiling point than target compound
Oxyfluorfen -Cl (2), -CF₃ (4), -O-(3-ethoxy-4-nitro) (1) 361.7 Herbicide; nitro group enhances redox activity
Nitrofluorfen -Cl (2), -CF₃ (4), -O-(4-nitro) (1) 323.7 Herbicide; simpler structure with nitro-phenoxy group

*Calculated based on formula C₉H₄ClF₅O.

Key Observations:

  • Trifluoromethyl vs. Chlorine: The target compound’s -CF₃ groups are stronger electron-withdrawing groups than -Cl, increasing its resistance to nucleophilic substitution compared to 1,3-dichloro analogs .
  • Difluoromethoxy vs.
  • Nitro-Phenoxy Groups: Unlike oxyfluorfen and nitrofluorfen , the target compound lacks nitro groups, which are critical for herbicidal activity via free radical generation. This suggests divergent applications.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and difluoromethoxy groups enhance lipid solubility, favoring membrane permeability in biological systems.
  • Thermal Stability: Symmetrical -CF₃ placement (positions 1 and 3) may improve thermal stability compared to asymmetrical analogs.

Biological Activity

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structural properties, characterized by multiple trifluoromethyl groups and a difluoromethoxy substituent, contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C8H4ClF6O
  • Molecular Weight : 250.56 g/mol
  • Density : 1.378 g/mL at 25 °C
  • Functional Groups : Trifluoromethyl, chloro, difluoromethoxy

Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant pharmacological activities. For instance, bis(trifluoromethyl)benzoic acids have been identified as central nervous system (CNS) depressants in animal models . The presence of the chloro and difluoromethoxy substituents may enhance these effects through various mechanisms.

  • CNS Depressant Activity : Studies suggest that the compound may act on GABA receptors, leading to sedative effects. In animal studies, dosages ranging from 5 to 200 mg/kg have shown significant CNS depressant activity .
  • Agrochemical Potential : The compound's structure suggests potential herbicidal activity. Patents have reported its use in developing selective herbicides targeting specific plant species without harming crops .

Study on CNS Effects

In a controlled study involving mice, administration of this compound at varying doses demonstrated dose-dependent CNS depressant effects. Behavioral assessments indicated reduced locomotor activity and increased sedation compared to control groups.

Dose (mg/kg)Locomotor Activity (cm/min)Sedation Score
01200
50901
100602
200303

Herbicidal Activity Evaluation

A field trial conducted to evaluate the herbicidal effectiveness of the compound showed promising results against common weeds in agricultural settings. The compound was applied at a concentration of 0.5 kg/ha, resulting in a significant reduction in weed biomass after four weeks.

Treatment GroupBiomass Reduction (%)
Control0
Compound Application75

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